LY404039 - 635318-11-5

LY404039

Catalog Number: EVT-279542
CAS Number: 635318-11-5
Molecular Formula: C7H9NO6S
Molecular Weight: 235.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY404039 is a potent and selective agonist of group II metabotropic glutamate receptors, specifically mGlu2 and mGlu3 receptors. [, ] These receptors are located throughout the central nervous system and play a crucial role in modulating neuronal excitability and neurotransmitter release. [, ] LY404039's selectivity for these receptors makes it a valuable tool in investigating the role of mGlu2 and mGlu3 receptors in various neurological and psychiatric conditions. [, ]

Synthesis Analysis

LY404039 was initially synthesized as an S-oxidized variant of (-)-4-Amino-2-thiabicyclo-[3.1.0]hexane-4,6-dicarboxylate (LY389795). [] The synthesis process involved creating chiral heterobicyclic amino acids and testing their displacement of a specific mGlu2/3 receptor antagonist. [] This process resulted in the identification of LY404039 as a potent and selective mGlu2/3 receptor agonist. []

Molecular Structure Analysis

LY404039 is a chiral heterobicyclic amino acid with a sulfoxide group. [] Docking studies of LY404039 to mGlu2 receptors have revealed a potential additional hydrogen bond interaction between the sulfoxide oxygen of LY404039 and the tyrosine residue Y236 in the receptor. [] This interaction likely contributes to its high potency and selectivity for mGlu2 receptors. []

Mechanism of Action

LY404039 exerts its effects by activating mGlu2 and mGlu3 receptors. [, ] These receptors are G protein-coupled receptors, meaning they initiate a cascade of intracellular signaling events upon activation. [, ] LY404039's activation of these receptors has been shown to:

  • Inhibit forskolin-stimulated cAMP formation: This indicates a reduction in neuronal excitability. []
  • Suppress electrically-evoked excitatory activity in the striatum: This suggests a role in modulating motor control and reward pathways. []
  • Inhibit serotonin-induced L-glutamate release in the prefrontal cortex: This implies a role in regulating cognitive functions and emotional processing. []
  • Reverse amphetamine- and phencyclidine-induced hyperlocomotion: This suggests a potential antipsychotic effect. [, , , ]
  • Reduce dopamine neuron activity in the ventral tegmental area: This indicates a potential role in modulating dopamine-related functions, including reward and motivation. [, , ]
Applications

Scientific research applications of LY404039 focus on understanding the role of mGlu2 and mGlu3 receptors in various neurological and psychiatric conditions. [, ] It has been used as a tool to:

  • Investigate the therapeutic potential of mGlu2/3 receptor agonists in treating schizophrenia: Research suggests LY404039 displays antipsychotic-like effects in preclinical models, although clinical trials have yielded mixed results. [, , , , , , , ]
  • Explore the role of mGlu2/3 receptors in anxiety: Preclinical studies have shown that LY404039 and other mGlu2/3 receptor agonists exhibit anxiolytic effects in animal models. []
  • Study the potential of mGlu2/3 receptor activation in treating gastric cancer: Research indicates that LY404039 inhibits the proliferation and metastasis of gastric cancer cells in vitro. []
  • Investigate the neuroprotective effects of mGluR3 activation in astrocytes: LY404039 has been shown to protect cultured astrocytes from nitric oxide-induced death, suggesting a potential therapeutic role in neurodegenerative diseases. []
Future Directions
  • Further investigation of its therapeutic potential in schizophrenia: While clinical trials have produced mixed results, research suggests that LY404039 may be effective in specific patient populations or when administered at higher doses. [, , , ]
  • Exploration of its potential in other neuropsychiatric disorders: Given its anxiolytic effects in preclinical models, further research into its therapeutic potential in anxiety disorders is warranted. []
  • Continued investigation of its neuroprotective properties: The protective effects of LY404039 in cultured astrocytes suggest a potential therapeutic application in neurodegenerative diseases. []
  • Development of novel mGlu2/3 receptor agonists: LY404039 serves as a foundation for developing more potent and selective mGlu2/3 receptor agonists with improved therapeutic efficacy and reduced side effects. [, ]

LY354740

Compound Description: LY354740, chemically known as (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate monohydrate, is a group II metabotropic glutamate (mGlu) receptor agonist. It demonstrates efficacy in animal models of anxiety and schizophrenia. Notably, LY354740 was found to reduce anxiety in human subjects. [, ]

Relevance: LY354740 serves as a key comparison point for LY404039. Both compounds exhibit nanomolar potency as agonists at mGlu2 and mGlu3 receptors. [] Despite LY404039 showing slightly lower potency (2-5 fold) across various assays, it demonstrates superior plasma exposure and oral bioavailability compared to LY354740. [] These findings highlight LY404039 as a potentially valuable candidate for treating neuropsychiatric disorders.


LY379268

Compound Description: LY379268, chemically (-)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate, is a group II metabotropic glutamate receptor agonist. Preclinical studies demonstrate its effectiveness in animal models of anxiety and schizophrenia. [] LY379268 can stimulate the incorporation of [35S]GTP-γ-S into dopamine D2Long receptors. []

Relevance: Like LY354740, LY379268 is grouped with LY404039 as a group II mGlu receptor agonist exhibiting efficacy in animal models of anxiety and schizophrenia. [] The research suggests that the antipsychotic clinical action of LY379268 congeners, like LY404039, may be linked to a synergistic effect of glutamate receptor stimulation and a partial dopamine agonist action, ultimately reducing endogenous dopamine neurotransmission. []


LY2140023

Compound Description: LY2140023, chemically (1R,4S,5S,6S)-2-thiabicyclo[3.1.0]-hexane-4,6-dicarboxylic acid,4-[(2S)-2-amino-4-(methylthio)-1-oxobutyl]amino-, 2,2-dioxide monohydrate, is the prodrug of LY404039. [] Upon administration, it is metabolized into LY404039, the active compound that exerts therapeutic effects. []

Relevance: LY2140023 is fundamentally linked to LY404039 as its prodrug. It is designed to enhance the pharmacokinetic properties of LY404039, improving its absorption and bioavailability. [] While LY404039 itself is the active compound, LY2140023 is the form administered in clinical trials evaluating the therapeutic potential of this mGlu2/3 receptor agonist. [, , , , , , ]


LY341495

Compound Description: LY341495 is a selective antagonist of metabotropic glutamate receptors 2 (mGlu2) and 3 (mGlu3). [] Its radiolabeled form, 3H-2S-2-amino-2-(1S,2S-2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid (3H-LY341495), is used to study the binding affinity of potential mGlu2/3 ligands. []

Relevance: LY341495 is used as a pharmacological tool to investigate the mechanism of action of LY404039. For instance, electrophysiological studies showed that LY404039's suppression of specific brain activity could be reversed by LY341495, confirming that LY404039 exerts its effects through mGlu2/3 receptor activation. []


Pomaglumetad methionil

Compound Description: Pomaglumetad methionil is another name for LY2140023, the prodrug of LY404039. [, ] It is investigated as a potential treatment for schizophrenia. [, ]

Relevance: As a synonym for LY2140023, pomaglumetad methionil is directly relevant to LY404039. Clinical trials investigating the effects of LY404039 utilize pomaglumetad methionil as the administered form. [, , , , , , ]


JNJ-40411813/ADX71149

Compound Description: JNJ-40411813/ADX71149 (1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2(1H)-one) is a positive allosteric modulator (PAM) of the mGlu2 receptor. [] It also displays antagonism at the 5-hydroxytryptamine (5HT2A) receptor after administration in rodents, attributed to a rodent-specific metabolite. []

Relevance: JNJ-40411813/ADX71149 is studied alongside LY404039 to compare their antipsychotic potential and dissect the mechanisms underlying their effects. [] While both compounds demonstrate activity in rodent models predictive of antipsychotic efficacy, JNJ-40411813/ADX71149 differs by exhibiting 5HT2A antagonism in rodents. [] This comparison helps to differentiate the roles of mGlu2 activation and 5HT2A antagonism in the context of antipsychotic effects.


JNJ-42153605

Compound Description: JNJ-42153605 (3-(cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine) is a selective positive allosteric modulator (PAM) of the mGlu2 receptor. [, ]

Relevance: JNJ-42153605 is another tool used alongside LY404039 to investigate the antipsychotic potential of mGlu2 receptor modulation. [, ] Unlike LY404039, which directly activates the mGlu2 receptor, JNJ-42153605 enhances the receptor's activity when bound to glutamate. [, ] This difference in mechanism provides further insights into the therapeutic potential and potential side effects of targeting mGlu2 receptors for treating schizophrenia.


TS-134

Compound Description: TS-134 is a prodrug that acts as an agonist at metabotropic glutamate receptor 2/3 (mGluR2/3). []

Relevance: TS-134 is investigated in parallel with pomaglumetad methionil (LY2140023), the prodrug of LY404039, to assess the clinical efficacy and target engagement of glutamatergic drugs. [] Both prodrugs aim to activate mGluR2/3 receptors. Still, their comparative analysis in clinical trials offers valuable insights into their respective potencies, pharmacokinetic profiles, and therapeutic potential for treating schizophrenia. []


(-)-4-Amino-2-thiabicyclo-[3.1.0]hexane-4,6-dicarboxylate (LY389795)

Compound Description: (-)-4-Amino-2-thiabicyclo-[3.1.0]hexane-4,6-dicarboxylate (LY389795) is a potent and selective agonist of mGlu2 and mGlu3 receptors. []

Relevance: LY389795 is a structurally related compound to LY404039 and serves as a starting point for developing S-oxidized variants, including LY404039 itself. [] These variants, including LY404039, are designed to explore the impact of S-oxidation on mGlu2/3 receptor activity and pharmacokinetic properties. []


(+)-4-Amino-2-sulfonylbicyclo-[3.1.0]hexane-4,6-dicarboxylic acid (LY404040)

Compound Description: (+)-4-Amino-2-sulfonylbicyclo-[3.1.0]hexane-4,6-dicarboxylic acid (LY404040) is a chiral enantiomer of LY404039 and a potent mGlu2/3 receptor agonist. [] It exhibits high binding affinity for both mGlu2 and mGlu3 receptors. []

Relevance: LY404040 is a key structural variant of LY404039, differing in its chirality. While both compounds are potent mGlu2/3 receptor agonists, exploring their differences in pharmacological activity and pharmacokinetic profiles is crucial. [] This comparison provides valuable insights into the structure-activity relationships of these compounds and helps optimize the development of mGlu2/3 receptor agonists for therapeutic applications. []

Properties

CAS Number

635318-11-5

Product Name

(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

IUPAC Name

(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Molecular Formula

C7H9NO6S

Molecular Weight

235.22 g/mol

InChI

InChI=1S/C7H9NO6S/c8-7(6(11)12)1-15(13,14)4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1

InChI Key

AVDUGNCTZRCAHH-MDASVERJSA-N

SMILES

C1C(C2C(C2S1(=O)=O)C(=O)O)(C(=O)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

4-aminho-2-thiabicyclo(3.1.0)hexane-4,6-dicarboxylic acid
LY 404039
LY 404040
LY-404039
LY-404040
LY404039
LY404040

Canonical SMILES

C1C(C2C(C2S1(=O)=O)C(=O)O)(C(=O)O)N

Isomeric SMILES

C1[C@]([C@@H]2[C@H]([C@@H]2S1(=O)=O)C(=O)O)(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.